(3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine
Description
(3R)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine is a chiral piperidine derivative featuring a 2,5-difluorophenylmethyl group at the 1-position and an amine group at the 3-position in the (R)-configuration. Its molecular formula is C₁₂H₁₆F₂N₂, with a molecular weight of 238.27 g/mol (calculated). The stereochemistry at the 3-position is critical for receptor selectivity, as enantiomers often exhibit divergent pharmacological profiles.
Properties
IUPAC Name |
(3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-10-3-4-12(14)9(6-10)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDIWCFUJSZFU-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=C(C=CC(=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable piperidine derivative with a difluorobenzyl halide under basic conditions.
Final Amination Step: The final step involves the introduction of the amine group at the 3-position of the piperidine ring. This can be achieved through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the difluorophenyl group or the piperidine ring, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
(3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group can enhance binding affinity and selectivity, while the piperidine ring provides structural stability. The compound may modulate the activity of neurotransmitters or other signaling molecules, leading to its observed biological effects.
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorine vs. Benzyl Substitutions : The 2,5-difluorophenyl group introduces electron-withdrawing effects, which may strengthen π-π stacking or hydrogen bonding with aromatic residues in target receptors compared to the electron-rich benzyl group in (3R)-1-benzylpiperidin-3-amine .
- Bulkier Heterocycles : The pyrrolopyrimidinyl-tosyl analog () incorporates a large, planar heterocycle, likely reducing membrane permeability but increasing affinity for kinases or DNA-binding proteins due to extended π systems .
Pharmacokinetic Considerations
- Metabolic Stability : Fluorine atoms in the target compound resist oxidative metabolism, whereas the furan-containing analog () may undergo CYP450-mediated oxidation, leading to reactive intermediates .
- Stereochemical Influence : The (R)-configuration in the target compound and (3R)-1-benzylpiperidin-3-amine could confer superior binding to chiral receptors (e.g., G protein-coupled receptors) compared to their (S)-enantiomers.
Biological Activity
(3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a difluorophenyl group at the 1-position and an amine group at the 3-position. The stereochemistry at the C-3 position (designated as "3R") is crucial for its biological interactions. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can improve binding affinities to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H16F2N2 |
| CAS Number | 1222711-96-7 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine or cyclization of appropriate precursors.
- Introduction of the Difluorophenyl Group : This is done via nucleophilic aromatic substitution reactions.
- Final Amination Step : Introduces the amine group at the 3-position through reductive amination or other suitable methods.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. The difluorophenyl substituent may enhance binding affinity and selectivity, influencing its pharmacological properties .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antipsychotic Activity : The compound may modulate neurotransmitter systems involved in mood regulation.
- Analgesic Effects : Potential applications in pain management have been suggested based on its structural analogs .
- Anticancer Potential : Some studies have explored its cytotoxic effects against cancer cell lines, indicating possible applications in oncology .
Case Studies and Research Findings
- Cytotoxicity Studies : Initial screening revealed that compounds structurally related to this compound exhibited growth inhibition against various cancer cell lines such as MDA-MB-231 and HepG2. For instance, certain derivatives showed IC50 values ranging from 2.43 to 14.65 μM, indicating significant anticancer activity .
- Receptor Binding Studies : High-throughput screening methods were employed to assess binding affinities to neurotransmitter receptors. Results demonstrated that modifications in the piperidine structure could lead to variations in receptor selectivity and efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
